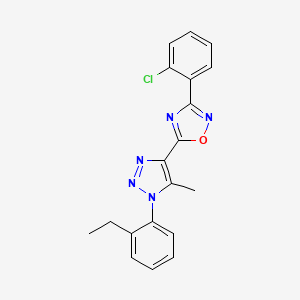

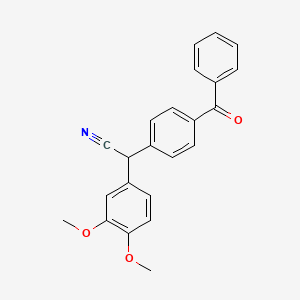

methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a sulfamoyl group, which is often found in antibiotics and diuretics .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The piperidine ring could potentially introduce some stereochemistry, depending on its substitution pattern .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as the degree of substitution on the piperidine ring and the nature of the carbamate group could significantly influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Catalytic Cross-Coupling Reactions

Carbamates like methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate are crucial in catalytic cross-coupling reactions, providing a pathway for the synthesis of complex molecules. Leowanawat, Zhang, and Percec (2012) demonstrated the efficiency of various C-O-based electrophiles, including carbamates, in Ni-catalyzed cross-coupling reactions. This research highlights the role of carbamates in facilitating cross-coupling processes, potentially opening avenues for the synthesis of diverse organic compounds (Leowanawat et al., 2012).

Organic Synthesis and Transformations

The versatility of carbamates in organic synthesis and chemical transformations is well-documented. Velikorodov and Shustova (2017) explored the oxidation and subsequent reactions of methyl carbamates, leading to the formation of novel compounds with potential biological activities. Their work underscores the utility of carbamates in synthesizing new chemical entities, which could include derivatives of the compound (Velikorodov & Shustova, 2017).

Photolabile Protecting Groups

Carbamates have been explored as photolabile protecting groups in the synthesis of complex organic molecules. Loudwig and Goeldner (2001) introduced N-methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, highlighting the potential for utilizing similar carbamates in protecting group strategies for synthetic chemistry. This suggests that this compound could be explored for its photolabile properties in future research (Loudwig & Goeldner, 2001).

Novel Syntheses of Biological Agents

Investigations into the synthesis of novel biological agents also encompass the use of carbamates. Carcanague et al. (2002) detailed the creation of carbamate derivatives showing potent activities against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancer. This illustrates the potential of carbamates, including the compound in focus, in the development of new antimicrobial agents (Carcanague et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its synthesis, evaluate its efficacy and safety in more detail, and potentially develop it into a marketable drug .

Eigenschaften

IUPAC Name |

methyl N-[4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-29-20(26)23-17-4-6-18(7-5-17)30(27,28)22-13-15-8-11-24(12-9-15)19(25)16-3-2-10-21-14-16/h2-7,10,14-15,22H,8-9,11-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDWHQCWSVNQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2967784.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)

![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)

![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)